molecular formula C17H17N3O3S B11663677 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate

4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11663677
M. Wt: 343.4 g/mol
InChI Key: LEOICZUYEDJLQZ-YBFXNURJSA-N
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Description

4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a sulfanyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 2-(pyridin-2-ylsulfanyl)propanoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-formylphenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the pyridine ring can engage in π-π interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can lead to changes in the target’s conformation and function, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Acetoxyphenyl)(pyridin-2-yl)methyl]phenyl acetate: Shares a similar core structure but differs in the position of the acetate group.

    4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl acetate: Contains a hydroxyl group instead of an acetate ester.

Uniqueness

4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

[4-[(E)-(2-pyridin-2-ylsulfanylpropanoylhydrazinylidene)methyl]phenyl] acetate

InChI

InChI=1S/C17H17N3O3S/c1-12(24-16-5-3-4-10-18-16)17(22)20-19-11-14-6-8-15(9-7-14)23-13(2)21/h3-12H,1-2H3,(H,20,22)/b19-11+

InChI Key

LEOICZUYEDJLQZ-YBFXNURJSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C)SC2=CC=CC=N2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C)SC2=CC=CC=N2

Origin of Product

United States

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